An In-depth Technical Guide to the Structure Elucidation of 2-Boc-5-oxo-2-azaspiro[3.3]heptane
An In-depth Technical Guide to the Structure Elucidation of 2-Boc-5-oxo-2-azaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 2-Boc-5-oxo-2-azaspiro[3.3]heptane, a valuable building block in medicinal chemistry. This document details the key analytical techniques and experimental protocols used to confirm the molecular structure of this spirocyclic compound.
Molecular Structure and Properties
2-Boc-5-oxo-2-azaspiro[3.3]heptane, also known as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, is a bifunctional molecule featuring a protected azetidine ring and a cyclobutanone ring sharing a single carbon atom.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and utility in organic synthesis.[1]
Table 1: Physicochemical Properties of 2-Boc-5-oxo-2-azaspiro[3.3]heptane
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇NO₃ | [3] |
| Molecular Weight | 211.26 g/mol | [2] |
| CAS Number | 1181816-12-5 | [3] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 114.5-116 °C | [3] |
Molecular Structure Diagram
Caption: 2D structure of 2-Boc-5-oxo-2-azaspiro[3.3]heptane.
Synthesis and Characterization Workflow
The synthesis of 2-Boc-5-oxo-2-azaspiro[3.3]heptane has been reported through scalable routes, making it an accessible intermediate for drug discovery programs.[1][4] A general workflow for its synthesis and subsequent structure elucidation is outlined below.
Caption: General workflow for synthesis and structure elucidation.
Spectroscopic Data for Structure Elucidation
The confirmation of the chemical structure of 2-Boc-5-oxo-2-azaspiro[3.3]heptane relies on a combination of spectroscopic techniques.
¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule.
Table 2: Expected ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.0 | s | 4H | CH₂ (azetidine) |
| ~3.2 | s | 4H | CH₂ (cyclobutanone) |
| 1.45 | s | 9H | C(CH₃)₃ (Boc) |
Table 3: Expected ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~215 | C=O (ketone) |
| ~156 | C=O (Boc) |
| ~80 | C(CH₃)₃ (Boc) |
| ~58 | CH₂ (azetidine) |
| ~50 | C (spiro) |
| ~48 | CH₂ (cyclobutanone) |
| 28.3 | C(CH₃)₃ (Boc) |
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Medium | C-H stretch (alkane) |
| ~1780 | Strong | C=O stretch (cyclobutanone) |
| ~1695 | Strong | C=O stretch (Boc carbamate) |
| ~1365 | Medium | C-H bend (tert-butyl) |
| ~1160 | Strong | C-O stretch (carbamate) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Table 5: Expected Mass Spectrometry Data (ESI+)
| m/z | Ion |
| 212.1 | [M+H]⁺ |
| 156.1 | [M - C₄H₉O]⁺ |
| 112.1 | [M - Boc+H]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Boc-5-oxo-2-azaspiro[3.3]heptane in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Instrumentation: A 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:
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Number of scans: 16
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Relaxation delay: 1.0 s
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Pulse width: 30°
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Spectral width: -2 to 12 ppm
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-
¹³C NMR Acquisition:
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Number of scans: 1024
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Relaxation delay: 2.0 s
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Pulse program: Proton-decoupled
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Spectral width: -10 to 220 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
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Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a universal ATR accessory.
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Acquisition:
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Number of scans: 32
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Resolution: 4 cm⁻¹
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Spectral range: 4000-400 cm⁻¹
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-
Data Processing: The spectrum is recorded in transmittance or absorbance mode. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
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Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute the solution to a final concentration of ~10 µg/mL.
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Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Acquisition (Positive Ion Mode):
-
Ionization mode: ESI+
-
Capillary voltage: 3.5 kV
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Scan range: m/z 50-500
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Nebulizer gas: Nitrogen
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-
Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.
Conclusion
The structural elucidation of 2-Boc-5-oxo-2-azaspiro[3.3]heptane is achieved through a combination of NMR spectroscopy, FTIR spectroscopy, and mass spectrometry. The data obtained from these techniques provide unambiguous evidence for the connectivity of the atoms and the presence of the key functional groups, confirming the spirocyclic structure. The experimental protocols outlined in this guide provide a robust framework for the characterization of this and similar molecules, which are of significant interest in the development of novel therapeutics.
References
- 1. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate | C11H17NO3 | CID 52333005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate CAS 1181816-12-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. researchgate.net [researchgate.net]
